N-(2-(thiophen-2-yl)ethyl)-1H-indole-2-carboxamide
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Overview
Description
N-(2-(thiophen-2-yl)ethyl)-1H-indole-2-carboxamide is a compound that features a thiophene ring and an indole moiety Thiophene is a five-membered aromatic ring containing sulfur, while indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(thiophen-2-yl)ethyl)-1H-indole-2-carboxamide typically involves the condensation of 2-(thiophen-2-yl)ethylamine with indole-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction conditions often include an organic solvent like dichloromethane or dimethylformamide and may require mild heating to proceed efficiently .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(thiophen-2-yl)ethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed for reduction.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-(2-(thiophen-2-yl)ethyl)-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It can be used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-(2-(thiophen-2-yl)ethyl)-1H-indole-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The indole moiety is known to interact with serotonin receptors, while the thiophene ring can modulate the compound’s electronic properties, affecting its binding affinity and activity .
Comparison with Similar Compounds
Similar Compounds
N-(2-(thiophen-2-yl)ethyl)-1H-indole-3-carboxamide: Similar structure but with the carboxamide group at the 3-position of the indole ring.
2-(thiophen-2-yl)ethylamine: Lacks the indole moiety but retains the thiophene ring.
Indole-2-carboxamide: Contains the indole moiety but lacks the thiophene ring.
Uniqueness
N-(2-(thiophen-2-yl)ethyl)-1H-indole-2-carboxamide is unique due to the combination of the thiophene and indole moieties, which confer distinct electronic and steric properties. This combination can enhance the compound’s biological activity and make it a valuable scaffold for drug development .
Properties
Molecular Formula |
C15H14N2OS |
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Molecular Weight |
270.4 g/mol |
IUPAC Name |
N-(2-thiophen-2-ylethyl)-1H-indole-2-carboxamide |
InChI |
InChI=1S/C15H14N2OS/c18-15(16-8-7-12-5-3-9-19-12)14-10-11-4-1-2-6-13(11)17-14/h1-6,9-10,17H,7-8H2,(H,16,18) |
InChI Key |
XAQHDVGFNDRVEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCC3=CC=CS3 |
Origin of Product |
United States |
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